4-Chloromethyl-1H-quinolin-2-one
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Overview
Description
Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties . The presence of a chloromethyl group at the 4-position and a carbonyl group at the 2-position in the quinoline ring makes 4-Chloromethyl-1H-quinolin-2-one a valuable compound for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloromethyl-1H-quinolin-2-one typically involves the chloromethylation of 1H-quinolin-2-one. One common method is the reaction of 1H-quinolin-2-one with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 4-position . The reaction is usually carried out under acidic conditions and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Chloromethyl-1H-quinolin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The carbonyl group at the 2-position can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoline derivatives, while oxidation reactions can produce quinoline carboxylic acids .
Scientific Research Applications
4-Chloromethyl-1H-quinolin-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloromethyl-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or the modulation of receptor function . The carbonyl group at the 2-position can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1H-quinolin-2-one: Lacks the chloromethyl group but retains the quinoline core structure.
4-Chloro-1H-quinolin-2-one: Similar structure but with a chlorine atom instead of a chloromethyl group.
4-Hydroxy-1H-quinolin-2-one: Contains a hydroxyl group at the 4-position instead of a chloromethyl group.
Uniqueness
4-Chloromethyl-1H-quinolin-2-one is unique due to the presence of both a chloromethyl group and a carbonyl group in the quinoline ring.
Properties
IUPAC Name |
4-(chloromethyl)-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-5H,6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRYOQCJJMTGER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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